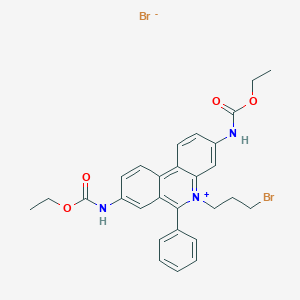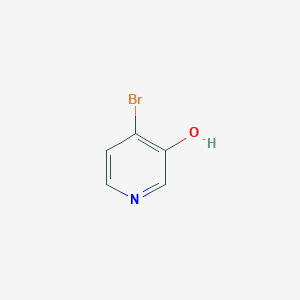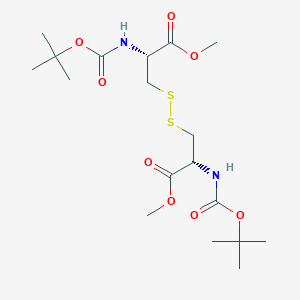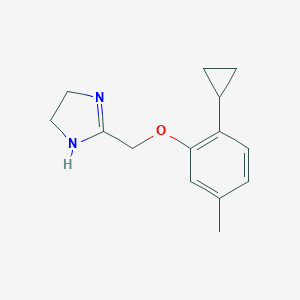
5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenanthridinium derivatives, including compounds similar to the one , often involves multiple steps, including quaternization, cyclization, and reactions with primary amines. For example, the synthesis of monomeric phenanthridinium salts involves reacting ammoniac or diamines with precursors like 3,8-biscarbethoxyamnio (3-bromo)-5 propyl 6-phenyl phenanthridinium bromide. These compounds exhibit fluorescence properties and DNA affinity constants higher than ethidium bromide, suggesting their potential as DNA-intercalating agents (Roques et al., 1976).
Molecular Structure Analysis
The molecular structure of phenanthridinium derivatives is characterized by their ability to intercalate with DNA, influenced by their phenyl substituents. For instance, derivatives like 5-ethyl-6-phenylphenanthridinium show altered optical and electrochemical properties compared to ethidium, significantly influencing their DNA binding affinity and fluorescence enhancement (Prunkl et al., 2010).
Chemical Reactions and Properties
Phenanthridinium compounds undergo various chemical reactions, including cyclisation with primary amines and reactions influenced by steric and electronic effects. For instance, 5-(2-bromoethyl)phenanthridinium bromide (BEP) demonstrates a 3-step-one-pot cyclisation reaction, indicating the influence of reactant properties on the products isolated and highlighting the modular reactivity based on the steric and electronic properties of the reactants (Organic & biomolecular chemistry, 2012).
Aplicaciones Científicas De Investigación
DNA Intercalation and Fluorescence Properties
5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide, a monomeric phenanthridinium salt, demonstrates strong DNA affinity and fluorescence properties. This compound, along with similar derivatives, exhibits higher DNA affinity constants than ethidium bromide, a commonly used nucleic acid stain (Roques et al., 1976).
Electronic Structure Insights
The electronic structure of related phenanthridinium compounds, particularly ethidium bromide, is characterized by a complex interplay of electron donating and withdrawing effects. This interplay, mediated by nitrogen atoms, plays a significant role in determining the electronic properties and binding specificity to nucleic acids (Luedtke, Liu, & Tor, 2005).
Potential as Bisintercalating Agents
Studies have explored the synthesis of compounds like 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide as potential bisintercalating agents. These agents are designed for duplex nucleic acid intercalation, aiming to enhance fluorescence upon binding (Lopp, Wilson, & Boykin, 1982).
Synthesis and Derivative Development
Research has been conducted on the synthesis of various ethidium derivatives, including those derived from 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide. These derivatives have been evaluated for their potential in binding to nucleic acids and for their unique spectral properties, contributing to the understanding of nucleic acid interaction and binding specificity (Ross, Pitié, & Meunier, 2000).
Photophysical and Binding Properties
Further research on phenanthridinium chromophores, closely related to 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide, has provided insights into their optical, redox, and DNA-binding properties. This research aids in understanding the impact of different substituents on these properties, especially in the context of nucleic acid interaction (Prunkl et al., 2010).
Safety And Hazards
Without specific information, it’s hard to say what the safety hazards of this compound might be. However, many brominated compounds are considered hazardous and should be handled with care.
Direcciones Futuras
The future directions for research involving this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, future research might involve testing its efficacy and safety in cell cultures or animal models.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more accurate and detailed analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or use this compound in a lab, please consult with a knowledgeable chemist or your lab supervisor.
Propiedades
IUPAC Name |
ethyl N-[5-(3-bromopropyl)-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN3O4.BrH/c1-3-35-27(33)30-20-11-13-22-23-14-12-21(31-28(34)36-4-2)18-25(23)32(16-8-15-29)26(24(22)17-20)19-9-6-5-7-10-19;/h5-7,9-14,17-18H,3-4,8,15-16H2,1-2H3,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKABAHLFSPQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C([N+](=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)CCCBr)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Br2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide | |
CAS RN |
62113-49-9 | |
| Record name | Phenanthridinium, 5-(3-bromopropyl)-3,8-bis[(ethoxycarbonyl)amino]-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62113-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062113499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-bromopropyl)-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















